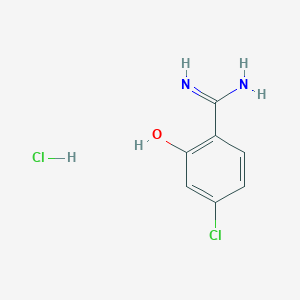

4-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride

Description

Properties

IUPAC Name |

4-chloro-2-hydroxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O.ClH/c8-4-1-2-5(7(9)10)6(11)3-4;/h1-3,11H,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNMPBSVPZDIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

This method involves converting 2-amino-4-chlorobenzothiazole derivatives into the hydroxylamine intermediate, which is then transformed into the carboximidamide hydrochloride. The process emphasizes the use of halogenated aliphatic hydrocarbons as solvents during diazotization, which enhances solubility and selectivity.

Process Steps

- Preparation of 2-amino-4-chlorobenzothiazole hydrohalide : Cyclization of N-2-chlorophenylthiourea in an organic solvent system, avoiding isolation of intermediates.

- Diazotization : Conducted in the presence of a halogenated aliphatic hydrocarbon, such as ethylene dichloride, which dissolves the major products effectively at 20°C.

- Hydrolysis : The diazotized intermediate is separated and evaporated to dryness before hydrolysis, which converts the diazonium salt into the hydroxylamine derivative.

- Condensation : The hydroxylamine reacts with halogenated compounds like ACH B or R OCH CN in an alkaline medium to form the carboximidamide.

Research Findings & Data

- The process utilizes solvents like ethylene dichloride, methylene chloride, chloroform, and others, with optimal boiling points between 40-90°C, facilitating efficient diazotization and hydrolysis.

- The overall yield depends on reaction conditions but can reach up to 83% with optimized reflux and purification steps.

Reaction Conditions & Notes

| Parameter | Conditions | Notes |

|---|---|---|

| Solvent | Ethylene dichloride or similar halogenated hydrocarbons | Enhances solubility of diazotized products |

| Temperature | 20°C for diazotization | Maintains stability of diazonium salts |

| Hydrolysis | Evaporation to dryness before hydrolysis | Improves yield and purity |

| Overall Yield | Up to 83% | Under optimal reflux and purification |

Direct Synthesis via Aromatic Nitrile Derivatives

Overview

This route involves nitration of chlorinated aromatic compounds followed by reduction and subsequent conversion to the carboximidamide hydrochloride.

Process Steps

- Nitration : Chlorinated aromatic compounds are nitrated using concentrated nitric acid under controlled temperature (~0-5°C).

- Reduction : Nitro groups are reduced to amines using catalytic hydrogenation or iron powder.

- Conversion to Carboximidamide : The amine derivatives are reacted with reagents like cyanogen chloride or related nitrile derivatives in the presence of bases such as triethylamine.

Research Findings & Data

- The nitration and reduction steps are well-established, with yields typically exceeding 70% .

- The subsequent conversion to the carboximidamide hydrochloride involves refluxing with cyanogen chloride derivatives, with yields reaching 71-83% depending on reaction conditions.

Reaction Conditions & Notes

| Parameter | Conditions | Notes |

|---|---|---|

| Nitration | Concentrated HNO₃, 0-5°C | Selective nitration at para-position |

| Reduction | Catalytic hydrogenation | Efficient and clean reduction |

| Conversion | Reflux with cyanogen chloride derivatives | Requires careful handling due to toxicity |

Alternative Routes: Cyclization and Condensation

Overview

An alternative involves cyclization of N-2-chlorophenylthiourea to form benzothiazole intermediates, followed by diazotization and condensation with suitable nitrile derivatives.

Process Steps

- Cyclization : N-2-chlorophenylthiourea is cyclized in organic solvents like tetrahydrofuran (THF) or dichloromethane, often with triethylamine as a base.

- Diazotization : The amino group on the benzothiazole derivative is diazotized in halogenated solvents, similar to the first method.

- Condensation : The diazonium salt reacts with nitrile derivatives to form the carboximidamide hydrochloride.

Research Findings & Data

- Yields for cyclization are high (~99%), with subsequent diazotization and condensation steps yielding the final product in the range of 71-83%.

- Reaction temperatures are maintained around room temperature to reflux, with reaction times from 15 hours to 27 hours.

Reaction Conditions & Notes

| Parameter | Conditions | Notes |

|---|---|---|

| Cyclization | THF, triethylamine, reflux | High yield (~99%) |

| Diazotization | Halogenated solvents, 20-25°C | Solvent choice critical for solubility |

| Condensation | Alkaline medium, reflux | Efficient formation of the target compound |

Summary Data Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| Diazotization & Hydrolysis | 2-amino-4-chlorobenzothiazole, halogenated hydrocarbons | Ethylene dichloride, chloroform | 20°C | Up to 83% | Efficient, scalable |

| Aromatic Nitrile Route | Nitration, reduction, cyanogen chloride derivatives | Varies | 0-5°C (nitration), reflux | 70-83% | Multi-step, high yield |

| Cyclization & Condensation | N-2-chlorophenylthiourea | THF, dichloromethane | Room temp to reflux | 71-99% | High yield, versatile |

Chemical Reactions Analysis

4-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Reactivity and Solubility

Key structural analogs differ in substituents, altering physicochemical properties:

- Chlorine vs.

- Hydroxyl vs. Methoxyethyl : The hydroxyl group in the target compound improves hydrogen-bonding capacity compared to the methoxyethyl substituent, favoring interactions with polar targets .

Pharmacological and Stability Profiles

- Specificity: Benzimidamide hydrochloride (a structural analog) shows specificity in Leflunomide applications, suggesting that chloro and hydroxy substituents may enhance target selectivity in immunomodulatory pathways .

- Stability : Solution stability data for amitriptyline hydrochloride () indicate that electron-withdrawing groups like chlorine improve oxidative stability compared to alkyl-substituted analogs. This trend likely extends to 4-chloro-2-hydroxy derivatives .

Biological Activity

4-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride, also known as 4-chlorobenzene-1-carboximidamide hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

The chemical formula for 4-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride is , with a molecular weight of approximately 158.6 g/mol. Its structure features a hydroxyl group and a carboximidamide functional group, which are critical for its biological interactions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For example, modifications of related compounds have shown promising antiproliferative activity against various cancer cell lines. In one study, derivatives of 4-chlorobenzene-1-carboximidamide exhibited significant inhibitory effects on breast cancer cell lines, with IC50 values in the low micromolar range .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Identifier | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 16l | MDA-MB-231 | 0.21 | HSP90α N-terminal inhibitor |

| 22k | MCF-7 | 0.126 | Induces degradation of AKT and ERK |

These findings suggest that the compound may act by inhibiting heat shock protein 90 (HSP90), leading to reduced survival signaling in cancer cells.

Antimicrobial Activity

4-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although detailed pathways remain to be elucidated .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of 4-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride can be attributed to several mechanisms:

- HSP90 Inhibition : As mentioned, the compound acts as an HSP90 inhibitor, which is crucial for the stability and function of many oncogenic proteins.

- Cell Cycle Arrest : Research indicates that treatment with related compounds leads to G2/M phase arrest in cancer cells, promoting apoptosis .

- Antibacterial Mechanisms : The compound's antibacterial effects may involve interference with cell wall biosynthesis and protein synthesis pathways in bacteria.

Case Studies

A notable case study involved the synthesis and evaluation of a series of imidazole derivatives based on the structure of 4-Chloro-2-hydroxybenzene-1-carboximidamide. These derivatives were tested for their ability to inhibit tumor growth in vivo using mouse models implanted with human cancer cells. The results demonstrated that specific modifications significantly enhanced anticancer efficacy while maintaining low toxicity profiles .

Pharmacokinetics

Pharmacokinetic studies have shown that compounds similar to 4-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride exhibit favorable absorption and distribution characteristics. For instance, one study reported an oral bioavailability of approximately 31.8% after administration at a dose of 10 mg/kg .

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for 4-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride while minimizing impurities?

- Methodology : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratios, catalyst loading). Statistical tools like response surface methodology (RSM) can identify optimal conditions and interactions between variables .

- Key Metrics : Monitor reaction efficiency via HPLC or LC-MS, focusing on byproduct formation (e.g., dechlorinated intermediates or unreacted precursors). Validate purity using quantitative NMR (qNMR) with internal standards .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Stepwise Approach :

Elemental Analysis : Confirm empirical formula (C: 39.1%, H: 3.8%, N: 12.2%, Cl: 27.6%) to validate stoichiometry.

Spectroscopy : Use FT-IR to identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amidine, C-Cl at ~750 cm⁻¹).

NMR : Assign peaks in ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, amidine NH at δ 8.2–9.0 ppm) .

Q. What precautions are critical for safe handling in laboratory settings?

- Safety Protocols :

- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal hazards .

- Store at 0–6°C in airtight containers to prevent hydrolysis of the amidine group .

Advanced Research Questions

Q. How can computational modeling improve reaction design for derivatives of this compound?

- Strategy : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Tools like Gaussian or ORCA can model electronic interactions, such as chlorine’s inductive effects on amidine reactivity .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., via Arrhenius plots) .

Q. What mechanisms underlie the compound’s stability under varying pH and temperature conditions?

- Experimental Design :

pH Stability : Incubate solutions at pH 2–12 (37°C, 24 hrs) and quantify degradation via UV-Vis at λmax ~270 nm.

Thermal Stability : Use TGA-DSC to identify decomposition thresholds (>150°C likely due to amidine group breakdown) .

- Data Interpretation : Degradation kinetics follow pseudo-first-order models; activation energy (Ea) calculations reveal susceptibility to hydrolysis .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodology :

- Replicate solubility studies in polar (water, DMSO) and nonpolar (hexane) solvents using standardized shake-flask methods.

- Analyze discrepancies via Hansen solubility parameters (δD, δP, δH) to assess solvent compatibility .

Methodological Challenges and Solutions

Q. What strategies enhance reproducibility in scaled-up synthesis?

- Critical Factors :

- Process Control : Implement PAT (Process Analytical Technology) tools like inline FT-IR to monitor reaction progress in real time .

- Purification : Optimize column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water mixtures) .

Q. How to assess the compound’s potential as a ligand in metal-catalyzed reactions?

- Experimental Workflow :

Coordination Studies : Conduct titration experiments with metal salts (e.g., Cu²⁺, Pd²⁺) using UV-Vis or fluorescence spectroscopy.

Catalytic Testing : Evaluate activity in cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres .

- Data Analysis : Compare turnover numbers (TON) and selectivity with control ligands (e.g., bipyridine) .

Data Reliability and Validation

Q. Why might analytical data from different sources conflict, and how to mitigate this?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.